molecular formula C18H14O B8794087 3-(2-Methylnaphthalen-1-YL)benzaldehyde CAS No. 691905-24-5

3-(2-Methylnaphthalen-1-YL)benzaldehyde

Cat. No.: B8794087
CAS No.: 691905-24-5
M. Wt: 246.3 g/mol
InChI Key: MTELCJZDMIMFRY-UHFFFAOYSA-N
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Description

3-(2-Methylnaphthalen-1-YL)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde moiety substituted at the 3-position with a 2-methylnaphthalene group. This structural configuration imparts unique electronic and steric properties due to the extended π-conjugation of the naphthalene system and the electron-withdrawing aldehyde group. The methyl group on the naphthalene ring enhances lipophilicity, which may influence solubility and reactivity in comparison to polar substituents like hydroxyl or methoxy groups .

Properties

CAS No.

691905-24-5

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

3-(2-methylnaphthalen-1-yl)benzaldehyde

InChI

InChI=1S/C18H14O/c1-13-9-10-15-6-2-3-8-17(15)18(13)16-7-4-5-14(11-16)12-19/h2-12H,1H3

InChI Key

MTELCJZDMIMFRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC(=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of 3-(2-Methylnaphthalen-1-YL)benzaldehyde with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Boiling Point/Solubility
This compound C₁₈H₁₄O* ~234.3* 2-Methylnaphthalene Aldehyde Not reported (inferred low aqueous solubility)
3-(2-Hydroxynaphthalen-1-yl)benzaldehyde C₁₇H₁₂O₂ 248.28 2-Hydroxynaphthalene Aldehyde, Hydroxyl Not reported (higher polarity)
2-Allyl-3-methoxybenzaldehyde C₁₁H₁₂O₂ 176.21 3-Methoxy, 2-Allyl Aldehyde, Methoxy, Allyl Not reported (moderate polarity)
3-Hydroxybenzaldehyde C₇H₆O₂ 122.12 3-Hydroxyl Aldehyde, Hydroxyl Higher aqueous solubility

*Estimated based on structural similarity.

Key Observations:

  • Lipophilicity : The methylnaphthalene group in the target compound increases hydrophobicity compared to hydroxyl or methoxy analogs, reducing solubility in polar solvents .
  • Reactivity : The aldehyde group is electron-withdrawing, facilitating nucleophilic additions. However, steric hindrance from the naphthalene system may slow reactions compared to simpler benzaldehydes (e.g., 3-hydroxybenzaldehyde) .
  • Thermal Stability : Bulky aromatic substituents (e.g., methylnaphthalene) likely enhance thermal stability relative to allyl-containing derivatives (e.g., 2-allyl-3-methoxybenzaldehyde), which may undergo polymerization via the allyl group .

Reactivity and Catalytic Potential

  • Directing Effects: Unlike N,O-bidentate directing groups in amide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ), the aldehyde group in this compound may act as a monodentate director in metal-catalyzed C–H functionalization. The methylnaphthalene group could sterically hinder coordination, altering regioselectivity compared to smaller substituents.
  • Redox Behavior : The aldehyde group is susceptible to oxidation to carboxylic acids or reduction to alcohols. The electron-rich naphthalene system may stabilize intermediates in these reactions compared to less conjugated analogs .

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